Bispyribac

Description

Overview of Bispyribac as a Pyrimidinyl Carboxy Herbicide

This compound is classified as a pyrimidinyl carboxy herbicide. herts.ac.ukariashimi.irfarmmate.in It is a selective, systemic, and post-emergent herbicide. ariashimi.irfarmmate.in Herbicides in the pyrimidinyl carboxy group, including This compound-sodium (B1667525), pyrithiobac-sodium, and pyriminobac-methyl, are known to inhibit acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS). herts.ac.ukpoisonsense.co.ke This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids in susceptible plants. poisonsense.co.kesufil.org this compound-sodium is absorbed by both the foliage and roots of plants. herts.ac.ukariashimi.ir

Historical Context of this compound Discovery and Introduction

This compound was discovered in 1998 and first introduced in 1997. herts.ac.ukherts.ac.uk The sodium salt formulation, this compound-sodium, was registered in the U.S. on September 24, 2001. regulations.gov

Significance of this compound in Crop Production Systems, particularly Rice (Oryza sativa L.)

This compound-sodium is a broad-spectrum herbicide that effectively controls a variety of weeds, including grasses, sedges, and broadleaf weeds. herts.ac.ukariashimi.irfarmmate.in Its utility is particularly significant in rice (Oryza sativa L.) production systems. herts.ac.ukariashimi.irijcmas.comcabidigitallibrary.org It is used for weed control in rice nurseries and main fields, including transplanted and direct-seeded rice. ariashimi.irfarmmate.inmasujournal.org Weed infestation poses a major constraint to rice production, leading to significant yield losses, which can range from 25% to 80%. ijcmas.comresearchgate.netbioinfopublication.org this compound-sodium has demonstrated effectiveness in reducing weed density and dry weight in rice fields. ijcmas.comresearchgate.net Studies have shown that the application of this compound-sodium can lead to increased rice yield components such as productive tillers, 1000-grain weight, and the number of grains per panicle. researchgate.net For instance, research in Pakistan indicated that post-emergence application of this compound-sodium effectively controlled weeds and increased the grain yield of direct-planted rice. researchgate.net Another study in Iran evaluating this compound-sodium SC42% showed good efficacy in controlling barnyardgrass, nutsedges, and crowngrass in transplanted rice, with the highest tested dose resulting in weed control efficacy between 60% and 100% depending on the weed species and location.

Research has also explored the use of this compound-sodium in combination with other herbicides for enhanced weed control in rice. A study on no-till mechanized-transplanted rice found that a sequential application of pendimethalin (B1679228) (pre-emergence) followed by a combination of this compound-sodium and pyrazosulfuron (B1209395) (post-emergence) was highly effective in controlling weed flora and resulted in significantly higher rice grain yield compared to other treatments. cgiar.org

This compound-sodium is also used in other non-agricultural settings such as turfgrass, sod farms, and aquatic sites for controlling various weeds. herts.ac.ukregulations.gov

Scope and Objectives of this compound Research

The scope of academic research on this compound is broad, encompassing its efficacy, mode of action, environmental fate, and the development of herbicide resistance in weed populations. Objectives often include evaluating optimal application timings and rates for effective weed control and maximizing crop yield in different rice cultivation systems. ijcmas.commasujournal.orgresearchgate.netbioinfopublication.org Research also investigates the impact of environmental factors, such as cold stress, on the selectivity and efficacy of this compound-sodium in rice seedlings. researchgate.net Studies aim to understand the mechanisms of herbicide resistance in weeds like Echinochloa species and Cyperus difformis to inform resistance management strategies. researchgate.netawsjournal.org Furthermore, research explores the residual impact of this compound-sodium in soil and rice components to assess environmental safety. academicoa.commdpi.com The development and evaluation of new formulations and combinations of this compound-sodium with other herbicides also fall within the scope of current research. cabidigitallibrary.orgmasujournal.orgcgiar.org

Research findings often include data on weed density and biomass reduction, weed control efficiency, and the impact on rice yield and yield components. For example, a study on transplanted rice in India showed that post-emergence application of this compound Sodium 10% SC at specific rates significantly reduced total weed density and dry weight, leading to higher weed control efficiency and increased grain yield. ijcmas.com

Here is a table summarizing some research findings on weed control efficacy:

| Study Location | Rice Type | Herbicide Treatment | Key Weeds Controlled | Weed Control Efficacy (%) | Impact on Rice Yield | Source |

| Pakistan | Direct-planted | This compound-sodium (post-emergence) | Total weed density and dry weight | Most effective among tested herbicides | Increased yield | researchgate.net |

| Iran | Transplanted | This compound-sodium SC42% (54-62 ml/ha) | Barnyardgrass, Nutsedges, Crowngrass | 60-100 (varies by weed/location) | Similar to weed-free at highest dose | |

| India | Transplanted | This compound Sodium 10% SC (20-30 g a.i. ha⁻¹) | Total weed density and dry weight | Significantly lower density/dry weight | Increased grain yield | ijcmas.com |

| India | Direct Seeded Lowland | This compound sodium 10% SC (40 g ha⁻¹) | Total weed density and dry weight (later stages) | Lower density/dry weight | Not explicitly stated in snippet | masujournal.org |

| India | Transplanted | This compound @ 25 g/ha (15 or 25 DAT) | Grassy weeds, broad-leaved weeds, sedges | Effective control | 37-199% increase over weedy check | researchgate.net |

| Ecuador | Rice fields | This compound-sodium (commercial dose 40 g a.i. ha⁻¹) | Echinochloa crus-galli | Poor to deficient control in 72% of accessions | Not applicable (resistance study) | awsjournal.org |

Note: Efficacy and yield impact can vary depending on factors such as weed species, growth stage, application rate, environmental conditions, and rice variety.

Research also investigates the persistence and behavior of this compound-sodium in the environment, including its half-life in soil under different rice management practices. mdpi.com

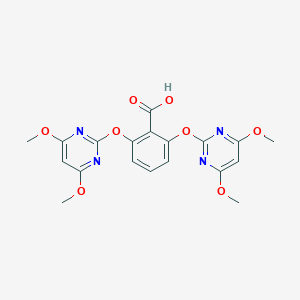

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVIXQCRCQLFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043977 | |

| Record name | Bispyribac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/ | |

| Record name | Bispyribac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

125401-75-4 | |

| Record name | Bispyribac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125401-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bispyribac [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bispyribac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPYRIBAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W20BD966G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bispyribac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

148-150 °C | |

| Record name | Bispyribac | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Selectivity of Bispyribac

Acetolactate Synthase (ALS) Inhibition as the Primary Mode of Action

Bispyribac functions as a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) herts.ac.ukwikipedia.orgallenpress.com. This enzyme is crucial in plants and microorganisms for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine epa.govwikipedia.orgallenpress.com. The inhibition of ALS by this compound directly interferes with the production of these vital amino acids, which are essential for protein synthesis and cell growth ekb.egbioone.orgresearchgate.net.

Molecular Interactions with the ALS Enzyme

ALS-inhibiting herbicides, including this compound, bind to the active site of the ALS enzyme, blocking the access of natural substrates researchgate.net. This binding prevents the enzyme from catalyzing the first step in the biosynthesis of branched-chain amino acids allenpress.comresearchgate.net. Research has investigated the molecular interactions between This compound-sodium (B1667525) and the ALS enzyme, including hydrophobic interactions with specific residues like A122 in wild-type ALS researchgate.net. Mutations in the ALS enzyme can alter its binding affinity to the herbicide, leading to resistance in some weed biotypes bioone.org. Studies have shown that modifications in the ALS protein can induce low binding affinity of this compound-sodium with the target enzyme bioone.org.

Selective Action in Target Weeds vs. Crop Plants

This compound exhibits selective action, effectively controlling target weeds while being tolerated by certain crop plants, notably rice (Oryza sativa) scimplify.compeptechbio.comepa.gov. This selectivity is a crucial characteristic that allows its use in rice cultivation without causing significant damage to the crop scimplify.compeptechbio.com. The basis for this differential sensitivity lies primarily in the distinct metabolic capabilities of tolerant crops compared to susceptible weeds epa.govallenpress.com.

Differential Metabolism in Tolerant Crop Species (e.g., Rice)

In tolerant crop species like rice, this compound is rapidly metabolized into non-herbicidal products epa.gov. This detoxification process reduces the concentration of the active herbicide within the plant tissues, preventing it from reaching levels that would cause significant ALS inhibition and subsequent phytotoxicity epa.gov. The rate and efficiency of this metabolic detoxification are significantly higher in rice than in susceptible weed species epa.govresearchgate.net. Studies have shown that the ability to break down this compound-sodium is higher in indica rice varieties compared to japonica rice varieties mdpi.com. Environmental conditions, such as temperature, can influence herbicide selectivity in rice by affecting the rate of herbicide metabolism cabidigitallibrary.orgnih.gov. Low temperatures, for instance, can decrease rice selectivity to this compound-sodium due to lower herbicide metabolism cabidigitallibrary.orgnih.gov.

Role of Cytochrome P-450 Monooxygenases in Metabolism

Cytochrome P-450 monooxygenases (P450s) play a significant role in the metabolism and detoxification of herbicides, including this compound, in plants researchgate.netcabidigitallibrary.orgnih.govresearchgate.net. These enzymes are involved in Phase I oxidative processes that modify the herbicide molecule, making it less active and more amenable to further detoxification steps researchgate.netcabidigitallibrary.org. P450s are considered major enzymes contributing to herbicide selectivity in crops researchgate.net. Research indicates that enhanced activity of P450s is frequently associated with metabolism-based herbicide resistance in weeds researchgate.net. In rice, P450 monooxygenases are involved in the metabolism of this compound-sodium researchgate.netcabidigitallibrary.org. Specific P450 genes, such as CYP72A31, have been identified as being involved in this compound sodium tolerance in rice nih.govnih.gov. Overexpression of CYP72A31 in transgenic plants has been shown to confer tolerance to this compound sodium nih.gov. Studies using P-450 inhibitors like piperonyl butoxide or malathion (B1675926) have demonstrated that blocking P-450 activity can abolish the selectivity of this compound-sodium towards rice or enhance its phytotoxicity in resistant weed biotypes, further highlighting the role of these enzymes in metabolism-based tolerance researchgate.netresearchgate.net.

O-demethylation and Ring Hydroxylation Pathways

This compound-sodium is primarily metabolized in plants through Phase I oxidative processes, including O-demethylation and ring hydroxylation researchgate.net. O-demethylation involves the removal of a methyl group from a methoxy (B1213986) substituent, while ring hydroxylation adds a hydroxyl group to an aromatic ring. These reactions are typically catalyzed by cytochrome P-450 monooxygenases researchgate.net. In rice, O-demethylation has been detected as one of the major pathways of this compound metabolism nih.gov. This process often occurs on the methoxy groups of the pyrimidine (B1678525) ring nih.govresearchgate.net. While direct evidence for O-demethylation of this compound-sodium by a specific P450 in rice has been noted as needing further documentation, P450s are known to be involved in this metabolic pathway nih.govresearchgate.net. These metabolic transformations convert the active this compound molecule into less phytotoxic metabolites, contributing significantly to the observed selectivity in tolerant crops like rice epa.govresearchgate.net.

Physiological and Anatomical Basis of Selectivity

The selectivity of this compound can be attributed, in part, to physiological and anatomical differences between tolerant crops (like rice) and susceptible weeds ekb.eg. Studies investigating resistance mechanisms in weeds like Echinochloa colonum have examined physiological and anatomical parameters such as growth reduction, chlorophyll (B73375) content, lamina thickness, and xylem vessel diameter researchgate.netplantprotection.pl.

Anatomical differences, such as variations in lamina thickness and xylem vessel diameter, have been observed between susceptible and resistant biotypes of E. colonum treated with this compound-sodium researchgate.netplantprotection.pl. These structural differences can influence herbicide uptake, translocation, and distribution within the plant, contributing to differential sensitivity regulations.gov. Furthermore, differences in protein profiles have been noted between susceptible and resistant biotypes, suggesting that variations in protein expression, potentially including detoxification enzymes, play a role in resistance researchgate.net.

While the exact physiological and anatomical mechanisms conferring tolerance in crops like rice are complex, they involve the plant's ability to absorb less herbicide, translocate it less effectively to the site of action, or, most significantly, metabolize the herbicide into non-toxic compounds sbcpd.orgregulations.govnih.gov.

Influence of Environmental Factors on this compound Efficacy and Selectivity

Environmental conditions significantly impact the efficacy and selectivity of this compound sbcpd.orgscielo.br. Factors such as temperature and nitrogen availability can influence herbicide absorption, translocation, and metabolism in plants sbcpd.orgcambridge.org.

Temperature Effects on Absorption and Metabolism

Temperature plays a critical role in the activity and selectivity of this compound sbcpd.orgscielo.br. Studies on rice seedlings have shown that temperature affects the absorption and metabolism of this compound-sodium sbcpd.orgnih.gov.

Research indicates that warmer temperatures stimulate higher absorption of this compound-sodium by rice seedlings compared to cold temperatures sbcpd.orgnih.gov. For instance, maximum absorption was observed at 24 hours after treatment and was enhanced by a warm temperature regime (30/22°C day/night) compared to a cold regime (22/16°C day/night) sbcpd.orgnih.gov.

Temperature also influences herbicide metabolism. Lower temperatures can decrease the metabolism of this compound-sodium in rice plants, leading to a higher concentration of the active parent molecule and increased injury sbcpd.orgscielo.brnih.govcabidigitallibrary.org. Plants grown at warmer temperatures show higher amounts of this compound metabolites, indicating enhanced detoxification sbcpd.org. This suggests that cold stress can reduce rice selectivity to this compound-sodium by impairing its metabolism sbcpd.orgscielo.br.

A possible explanation for reduced herbicide metabolism at cooler temperatures is the effect of cold on plant membranes, which can become less fluid, potentially decreasing the activity of membrane-bound enzymes like cytochrome P450 monooxygenases, which are involved in herbicide detoxification sbcpd.orgscielo.br.

Table 1: Effect of Temperature on this compound-Sodium Absorption and Metabolism in Rice Seedlings

| Temperature Regime (Day/Night) | 14C-Bispyribac-Sodium Absorption (at 24 HAT) | Parental Molecule Recovery (Cold vs. Warm) | Metabolite B Amount (Cold vs. Warm) |

| Warm (30/22°C) | Higher sbcpd.orgnih.gov | Lower sbcpd.orgnih.gov | Higher sbcpd.org |

| Cold (22/16°C) | Lower sbcpd.orgnih.gov | Higher sbcpd.orgnih.gov | Lower sbcpd.org |

*HAT: Hours After Treatment

Nitrogen Influence on Metabolism and Tolerance

Nitrogen availability can also influence plant tolerance and the efficacy of this compound cambridge.orgoregonstate.educambridge.org. Studies on annual bluegrass (Poa annua) and creeping bentgrass (Agrostis stolonifera) have investigated the impact of nitrogen fertilization on this compound-sodium metabolism and plant response cambridge.orgoregonstate.educambridge.org.

Field experiments have shown that withholding nitrogen can increase the sensitivity of these grasses to this compound-sodium cambridge.orgoregonstate.educambridge.org. Conversely, routine nitrogen fertilization appears to improve the tolerance of annual bluegrass and creeping bentgrass to this compound-sodium cambridge.orgoregonstate.educambridge.org.

Laboratory experiments using 14C-bispyribac-sodium demonstrated that weekly nitrogen treatments increased the metabolism of the herbicide in both annual bluegrass and creeping bentgrass compared to unfertilized plants cambridge.orgoregonstate.educambridge.org. Annual bluegrass metabolized approximately 50% less herbicide than creeping bentgrass, regardless of the nitrogen regime cambridge.orgoregonstate.educambridge.org. This suggests that higher metabolism is a likely factor contributing to the improved tolerance observed with nitrogen fertilization cambridge.orgoregonstate.educambridge.org.

The influence of nitrogen on herbicide efficacy and plant tolerance can be complex and may involve effects on plant growth, vigor, and the activity of metabolic enzymes responsible for herbicide detoxification mdpi.comencyclopedia.pub.

Table 2: Influence of Nitrogen on this compound-Sodium Metabolism in Annual Bluegrass and Creeping Bentgrass

| Plant Species | Nitrogen Treatment | 14C-Bispyribac-Sodium Metabolism | Tolerance to this compound-Sodium |

| Annual Bluegrass | Weekly Nitrogen | Increased cambridge.orgoregonstate.educambridge.org | Improved (at 74 g ha−1) cambridge.orgoregonstate.edu |

| Annual Bluegrass | Withheld Nitrogen | - | Increased Sensitivity cambridge.orgoregonstate.educambridge.org |

| Creeping Bentgrass | Weekly Nitrogen | Increased cambridge.orgoregonstate.educambridge.org | Improved cambridge.orgoregonstate.educambridge.org |

| Creeping Bentgrass | Withheld Nitrogen | - | Increased Sensitivity cambridge.orgoregonstate.educambridge.org |

Weed Resistance to Bispyribac

Documented Cases of Bispyribac Resistance in Weed Biotypes

Resistance to this compound has been documented in various weed biotypes across different geographical regions cambridge.orgscielo.brawsjournal.org. These documented cases highlight the increasing prevalence of this compound-resistant weed populations, often linked to the continuous application of ALS-inhibiting herbicides cambridge.orgregulations.govisws.org.in.

Specific Weed Species Exhibiting Resistance

Several weed species have developed resistance to this compound. Prominent examples include:

Echinochloa spp. (barnyardgrass and late watergrass): Resistance in Echinochloa species, such as Echinochloa crus-galli and Echinochloa phyllopogon (also known as Echinochloa oryzicola), has been reported in various locations, including India, Ecuador, and Greece cambridge.orgbioone.orgawsjournal.orgfrontiersin.orgcdnsciencepub.comcambridge.orgawsjournal.orgresearchgate.netpan.plplantprotection.plresearchgate.net. Studies have shown varying levels of resistance, with some biotypes exhibiting high resistance indices cambridge.orgawsjournal.orgawsjournal.org. For instance, Echinochloa crus-galli biotypes from India showed a 2 to 4-fold resistance level, while some from Arkansas were 15 times more resistant cambridge.orgawsjournal.org. An E. crus-galli biotype from Ecuador demonstrated a high resistance level of 128-fold based on survival and 70-fold based on growth reduction awsjournal.orgawsjournal.org.

Ischaemum rugosum (wrinklegrass): Ischaemum rugosum has shown resistance to this compound, particularly in rice fields in Venezuela and Colombia scielo.brscielo.orgscielo.orgresearchgate.netredalyc.org. Research in Venezuela found that a high percentage (65%) of evaluated I. rugosum populations exhibited resistance, with resistance indices ranging between 2.0 and 42.2 scielo.brresearchgate.net.

Poa annua (annual bluegrass): Resistance to this compound has also been reported in Poa annua regulations.govbioone.orgresearchgate.nettennessee.edutamu.edu. Studies on Poa annua biotypes have shown high levels of resistance to This compound-sodium (B1667525), with resistance factors ranging from 13 to 64 in different biotypes bioone.org.

Cyperus difformis (smallflower umbrella sedge): Resistance to this compound-sodium has been reported in Cyperus difformis populations in India bioone.orgisws.org.in.

Glebionis coronaria: This weed has also evolved resistance to ALS-inhibiting herbicides, including cross-resistance to this compound, in Tunisia frontiersin.org.

Table 1 summarizes some documented cases of this compound resistance in specific weed species.

| Weed Species | Location | Resistance Level / Index | Source(s) |

| Echinochloa crus-galli | India | 2-4 fold | cambridge.orgawsjournal.org |

| Echinochloa crus-galli | Arkansas, USA | 15 times more resistant | awsjournal.org |

| Echinochloa crus-galli | Ecuador | 128-fold (survival), 70-fold (growth reduction) | awsjournal.orgawsjournal.orgresearchgate.net |

| Ischaemum rugosum | Venezuela | RI between 2.0 and 42.2 | scielo.brresearchgate.net |

| Poa annua | Various | Resistance Factors 13-64 | bioone.org |

| Cyperus difformis | India | RI 10 - >20 | isws.org.in |

| Glebionis coronaria | Tunisia | Cross-resistance | frontiersin.org |

Mechanisms of Resistance to this compound

Weed resistance to this compound can arise through two primary mechanisms: target-site resistance (TSR) and non-target site resistance (NTSR) frontiersin.orgawsjournal.orgnih.gov.

Target-Site Resistance (TSR)

Target-site resistance involves alterations to the herbicide's intended target protein, the ALS enzyme, reducing the herbicide's ability to bind and inhibit its activity frontiersin.orgawsjournal.orgnih.govresearchgate.net.

Modifications in the protein structure of the ALS enzyme can lead to decreased binding affinity of this compound cambridge.orgbioone.org. Resistant biotypes often exhibit higher ALS enzyme activity compared to susceptible biotypes when exposed to the herbicide, indicating an insensitive enzyme cambridge.orgbioone.org. For example, resistant barnyardgrass biotypes maintained 66% to 75% ALS enzyme activity at the 1× rate of this compound-sodium, while susceptible biotypes showed only around 50% activity cambridge.orgbioone.org.

Point mutations in the gene encoding the ALS enzyme are a common cause of target-site resistance frontiersin.orgnih.gov. These mutations result in amino acid substitutions at specific positions within the enzyme, rendering it less sensitive to this compound and other ALS inhibitors frontiersin.orgawsjournal.org.

Documented gene mutations conferring resistance to ALS inhibitors, including this compound, have been identified in various weed species. For instance, amino acid substitutions at positions 197, 376, and 574 of the ALS enzyme have been associated with resistance in Glebionis coronaria frontiersin.org. In Echinochloa crus-galli, substitutions of Ala122 to Val and Ala122 to Thr in the ALS gene have been linked to target-site resistance awsjournal.orgweedscience.org. A nucleotide change resulting in an amino acid substitution at the Trp574 position in the ALS gene was identified as the main resistance mechanism in a Cyperus iria population resistant to ALS-inhibiting herbicides, including this compound-sodium awsjournal.org. In rice cells, a two-point mutated ALS gene with mutations at positions 548 (tryptophan to leucine) and 627 (serine to isoleucine) conferred resistance to ALS-inhibiting herbicides like this compound-sodium nih.govjst.go.jpresearchgate.net.

Alterations in the ALS Enzyme

Non-Target Site Resistance (NTSR)

Non-target site resistance mechanisms involve factors that reduce the amount of active herbicide reaching the target site, without any changes to the target enzyme itself awsjournal.orgnih.govwordpress.com. These mechanisms are often more complex and can involve multiple genes wordpress.com.

Enhanced Herbicide Metabolism

Enhanced metabolism is a significant NTSR mechanism where resistant plants detoxify the herbicide into less toxic or inactive compounds. bioone.org This process often involves several enzyme systems.

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a key role in the detoxification of xenobiotics, including herbicides. oup.combioinformation.net Studies have indicated the involvement of P450s in this compound resistance in various weed species. researchgate.netscielo.orgucdavis.edunih.gov For instance, research on Echinochloa phyllopogon (late watergrass) resistant to this compound-sodium suggested that metabolic degradation mediated by P450 enzymes contributed significantly to the observed resistance. researchgate.netucdavis.edu The application of P450 inhibitors like piperonyl butoxide and malathion (B1675926) enhanced this compound phytotoxicity in resistant plants, providing indirect evidence for P450 involvement. researchgate.netucdavis.edu Furthermore, studies have identified specific P450 genes, such as CYP71AK2 and CYP72A254 in E. phyllopogon, that are upregulated in resistant biotypes upon exposure to this compound, correlating with inducible herbicide-metabolizing P450 activity. nih.gov Another study in Beckmannia syzigachne showed that overexpression of CYP704A177 conferred resistance to this compound-sodium. mdpi.comnih.gov

Involvement of Glutathione-S-transferases (GST)

Glutathione-S-transferases (GSTs) are another family of enzymes involved in herbicide detoxification. researchgate.netusda.gov They catalyze the conjugation of glutathione (B108866) to herbicides, making them more water-soluble and easier to sequester or degrade. usda.govnih.gov While the role of GSTs in this compound metabolism is less extensively documented compared to P450s, some research suggests their involvement in herbicide tolerance. nih.govatenaeditora.com.br Studies on rice cultivars have shown that increasing tolerance to this compound-sodium was associated with the recovery of glutathione homeostasis, supported by increased activities of GSTs in more tolerant indica rice varieties compared to sensitive japonica varieties. nih.govebi.ac.uk Pretreatment with glutathione-depleting agents increased this compound phytotoxicity, while exogenous application of glutathione alleviated it, further indicating the role of glutathione and likely GSTs in tolerance or detoxification. nih.govebi.ac.uk

Epigenetic Regulation via miRNAs

Recent research has explored the role of epigenetic mechanisms, specifically microRNAs (miRNAs), in regulating gene expression related to herbicide detoxification, including those involved in this compound resistance. nih.govresearchgate.netdntb.gov.uanih.gov miRNAs are small non-coding RNAs that can target messenger RNAs (mRNAs) of genes involved in herbicide detoxification, such as P450s and GSTs, leading to reduced expression of these genes. nih.govresearchgate.netdntb.gov.uanih.gov Studies in Echinochloa crus-galli (barnyardgrass) have shown that certain miRNAs are differentially expressed in this compound-resistant biotypes after herbicide application. nih.govresearchgate.netdntb.gov.uanih.gov For example, some miRNAs showed increased expression in resistant biotypes, which correlated with reduced expression of their target genes involved in detoxification. nih.govresearchgate.netdntb.gov.uanih.gov This suggests that miRNAs can play a role in post-transcriptional regulation of detoxification enzymes, influencing the level of herbicide resistance. nih.govresearchgate.netdntb.gov.uanih.govmdpi.com

Here is a table summarizing some of the enzymes and miRNAs implicated in this compound metabolism and resistance:

| Enzyme/miRNA | Role in Resistance Mechanism | Weed Species | Relevant Citations |

| Cytochrome P450s | Enhanced Metabolism | Echinochloa phyllopogon, Beckmannia syzigachne, Echinochloa crus-galli | researchgate.netscielo.orgucdavis.edunih.govmdpi.comnih.govawsjournal.org |

| GSTs | Enhanced Metabolism (conjugation) | Rice (tolerance), Echinochloa crus-galli | nih.govatenaeditora.com.brebi.ac.uk |

| miRNAs | Epigenetic Regulation of Metabolism Genes | Echinochloa crus-galli | nih.govresearchgate.netdntb.gov.uanih.govmdpi.com |

| CYP71AK2 | Upregulated in resistant biotypes | Echinochloa phyllopogon | nih.gov |

| CYP72A254 | Upregulated in resistant biotypes | Echinochloa phyllopogon | nih.gov |

| CYP704A177 | Confers resistance when overexpressed | Beckmannia syzigachne | mdpi.comnih.gov |

| gra-miR7487c | Increased expression in resistant biotypes | Echinochloa crus-galli | nih.govdntb.gov.uanih.gov |

| gma-miR396f | Increased expression in resistant biotypes | Echinochloa crus-galli | nih.govdntb.gov.uanih.gov |

| gra-miR8759 | Increased expression in resistant biotypes | Echinochloa crus-galli | nih.govdntb.gov.uanih.gov |

| osa-miR395f | Increased expression in resistant biotypes | Echinochloa crus-galli | nih.govdntb.gov.uanih.gov |

| ath-miR847 | Increased expression in resistant biotypes | Echinochloa crus-galli | nih.govdntb.gov.uanih.gov |

Reduced Absorption or Translocation

Reduced absorption or translocation of this compound to the site of action (the ALS enzyme in meristematic tissues) can also contribute to weed resistance. herts.ac.ukcambridge.orguni.lu Studies using radiolabeled this compound have investigated the uptake and movement of the herbicide in susceptible and resistant weed biotypes. usda.govnih.gov For example, research on resistant Echinochloa crus-galli biotypes showed reduced translocation of this compound-sodium compared to susceptible biotypes. usda.govnih.govscielo.br In one study, resistant barnyardgrass biotypes translocated significantly less radioactivity to aboveground tissue below the treated leaf compared to susceptible biotypes. usda.govnih.gov Similarly, reduced translocation of imazamox (B1671737) and this compound-sodium was observed in resistant E. crus-galli biotypes in another study. researchgate.netscielo.br This suggests that impaired movement of the herbicide within the plant can limit the amount reaching the ALS enzyme, contributing to resistance.

Cross-Resistance Patterns with Other ALS-Inhibiting Herbicides

Weed biotypes that evolve resistance to this compound, an ALS-inhibiting herbicide, often exhibit cross-resistance to other herbicides that target the same enzyme, even those belonging to different chemical families. nih.govcambridge.orgresearchgate.netusda.govfrontiersin.orgnih.govresearchgate.net This is particularly true when the resistance mechanism involves an altered target site (mutation in the ALS gene) that affects the binding of multiple ALS inhibitors. bioone.orgcambridge.orgusda.gov However, enhanced metabolism can also confer cross-resistance to multiple herbicides, sometimes even those with different modes of action, if the detoxification pathways are broad-spectrum. usda.govfrontiersin.org

Studies have documented cross-resistance to this compound and other ALS inhibitors in various weed species. For instance, resistant Cyperus difformis (smallflower umbrella sedge) biotypes have shown cross-resistance to this compound-sodium and other ALS-inhibiting herbicides like bensulfuron-methyl (B33747), orthosulfamuron, and imazethapyr. nih.govresearchgate.net In Echinochloa phyllopogon, populations resistant to this compound-sodium also exhibited cross-resistance to other ALS inhibitors such as bensulfuron-methyl and penoxsulam. cambridge.orgresearchgate.net Research on Glebionis coronaria (crown daisy) resistant to tribenuron (B104746) also confirmed cross-resistance to this compound and other ALS inhibitors. frontiersin.org The pattern and level of cross-resistance can vary depending on the specific resistance mechanism(s) present in the weed biotype. frontiersin.orgnih.gov

Here is a table illustrating some observed cross-resistance patterns involving this compound and other ALS inhibitors:

| Weed Species | This compound Resistance Level (vs. Susceptible) | Cross-Resistance to Other ALS Inhibitors (Examples) | Relevant Citations |

| Cyperus difformis | Resistant (varying levels) | Bensulfuron-methyl, Orthosulfamuron, Imazethapyr, Halosulfuron-methyl, Penoxsulam | nih.govresearchgate.net |

| Echinochloa phyllopogon | Resistant (>20-fold in some biotypes) cambridge.org | Bensulfuron-methyl, Penoxsulam, Imazamox, Nicosulfuron + Rimsulfuron | cambridge.orgresearchgate.net |

| Echinochloa crus-galli | Resistant (2-4 times higher ED50) bioone.org | Imazamox, Imazethapyr, Penoxsulam usda.govnih.gov | bioone.orgusda.govnih.gov |

| Cyperus iria | Resistant (≥ 21-fold LD50 ratio) usda.gov | Halosulfuron, Imazamox, Imazethapyr, Penoxsulam | usda.gov |

| Glebionis coronaria | Cross-resistant | Tribenuron, Florasulam, Imazamox | frontiersin.org |

| Beckmannia syzigachne | Cross-resistant | Pyroxsulam mdpi.comnih.gov | mdpi.comnih.gov |

Management Strategies for this compound-Resistant Weeds

Managing weeds that have developed resistance to this compound requires integrated weed management (IWM) strategies. Relying solely on this compound or other ALS-inhibiting herbicides will likely exacerbate the resistance problem. nih.gov Key strategies include:

Diversification of herbicide use: Rotating or mixing this compound with herbicides having different modes of action is crucial to reduce the selection pressure for this compound resistance. nih.gov For example, herbicides like 2,4-D, bentazon, and propanil (B472794) have been shown to effectively control ALS-resistant weed biotypes. scielo.brusda.gov

Utilizing non-chemical control methods: Incorporating cultural practices such as crop rotation, manual weeding, water management (in rice paddies), and competitive crop varieties can help reduce weed populations and lessen the reliance on herbicides. ucdavis.edu

Monitoring for resistance: Regularly monitoring weed populations for signs of reduced susceptibility to this compound allows for early detection of resistance and timely implementation of alternative control measures.

Understanding resistance mechanisms: Identifying the specific resistance mechanisms in local weed populations can help inform the selection of appropriate alternative herbicides and management strategies. bioone.orgcambridge.orgucdavis.edu

Implementing a diverse range of control tactics within an IWM framework is essential for sustainable weed management in areas affected by this compound resistance.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a crucial strategy for combating herbicide resistance and ensuring sustainable weed control. IWM involves combining multiple weed control methods to reduce reliance solely on chemical control. For managing this compound-sodium resistant weeds, IWM approaches incorporate a mix of cultural, mechanical, and chemical tactics.

Studies have demonstrated the effectiveness of IWM practices in improving weed control and increasing crop yield in systems where this compound-sodium is used. For example, research in direct-seeded rice has shown that integrating this compound-sodium application with hand weeding significantly improves weed control efficiency and leads to higher paddy yields compared to herbicide application or hand weeding alone cabidigitallibrary.org. In one study, the combination of this compound-sodium followed by hand weeding resulted in maximum weed control (98.3%) and the highest paddy yield (3.2-4.0 t ha⁻¹) cabidigitallibrary.org.

IWM strategies also include non-herbicidal methods. Cultural practices such as using certified seed, cleaning farm implements, managing weeds on field edges, land preparation, crop rotation, tillage, fertilizer management, and water management are integral to reducing weed pressure and the selection pressure for resistance ucanr.edu. Rotating water management methods, such as alternating between flooding and dry seeding with pre-plant herbicides, can help control weed species resistant to herbicides typically used in specific rice production systems ucanr.edu.

Herbicide Rotation and Mixture Strategies

Herbicide rotation and mixture strategies are fundamental components of resistance management, particularly for herbicides like this compound-sodium that are prone to resistance development researchgate.nethh-ra.org. The principle behind these strategies is to reduce the selection pressure exerted by a single mode of action by exposing weed populations to multiple modes of action over time or simultaneously.

Rotating herbicides with different modes of action within and across growing seasons is a key approach to delay or prevent the evolution of resistance croplife.org.auresearchgate.net. By not relying on the same herbicide or herbicide group repeatedly, the frequency of exposure of a weed population to a specific selection pressure is reduced.

Herbicide mixtures involve applying two or more herbicides with different modes of action that are effective against the target weed species in a single application croplife.org.auresearchgate.net. This strategy increases the likelihood that any weed individual resistant to one herbicide will be controlled by the other herbicide(s) in the mixture, thus preventing the survival and reproduction of resistant biotypes croplife.org.au. Studies and modeling simulations have suggested that mixtures can be more effective than rotations in mitigating resistance evolution researchgate.net. When using mixtures, it is recommended to apply each herbicide at rates sufficient to control the target weed individually to ensure adequate selection pressure from multiple modes of action croplife.org.au.

For managing this compound-sodium resistance, rotating with or mixing with herbicides from different HRAC (Herbicide Resistance Action Committee) groups is crucial. This compound-sodium belongs to HRAC Group B (WSSA Group 2), which inhibits ALS herts.ac.ukwi.gov. Therefore, rotation or mixture partners should ideally come from different HRAC groups, such as Group A (ACCase inhibitors), Group C (Photosystem II inhibitors), Group K (Microtubule assembly inhibitors), or Group O (Synthetic auxins), depending on the weed spectrum and crop suitability. For instance, in rice, rotation or mixtures with herbicides like bentazone (B1668011) (Group C) or fluorpyrauxifen-benzyl (Group O) have shown efficacy against this compound-sodium resistant Cyperus difformis populations isws.org.in. A study indicated that fluorpyrauxifen-benzyl at 31.25 g/ha appeared to be a potential alternative herbicide for controlling resistant C. difformis isws.org.in.

The continuous use of this compound-sodium without rotation has been identified as a major factor contributing to the increase in resistant weed populations like Echinochloa colona researchgate.net. Implementing diverse herbicide programs that include rotations and mixtures is essential for the long-term sustainability of weed control in systems relying on this compound-sodium.

Influence of Agricultural Practices on Resistance Development

Agricultural practices play a significant role in the development and spread of herbicide resistance. Certain practices can accelerate the selection pressure for resistant weed biotypes, while others can help mitigate it.

Over-reliance on a single herbicide or herbicides with the same mode of action is a primary driver of resistance isws.org.incroplife.org.au. In cropping systems where this compound-sodium is extensively used, such as continuous rice cultivation, the repeated application of this ALS inhibitor creates strong selection pressure, favoring the survival and proliferation of naturally occurring resistant weed individuals isws.org.in. The intensification of rice cultivation with repeated herbicide use has specifically led to the evolution of resistance in weeds like Cyperus difformis in many rice-growing areas globally isws.org.in.

Inappropriate herbicide application techniques can also contribute to resistance development. Factors such as applying lower-than-recommended doses, using faulty nozzles, late application, or poor spray coverage can result in sub-lethal exposure of weeds to the herbicide. This allows partially resistant individuals to survive and reproduce, increasing the frequency of resistance alleles in the population isws.org.in.

Conversely, diversifying agricultural practices can help manage and delay resistance. Crop rotation, where different crops are grown in sequence, allows for the use of herbicides with different modes of action, as well as different cultivation practices, which can target weed populations differently croplife.org.auucanr.edu. This reduces the continuous selection pressure from a single herbicide group. Tillage, where appropriate for the cropping system, can bury weed seeds, reducing their germination and emergence, and can also directly control emerged weeds ucanr.edu. Water management, particularly in rice systems, can be manipulated to favor the crop and suppress weed growth ucanr.edu. Using competitive crop varieties that can outcompete weeds for resources can also contribute to reducing weed pressure and the need for intensive herbicide application nih.gov.

Studies have shown that integrating agronomic practices with herbicide use can provide sustainable weed management. For example, combining competitive rice varieties, higher seed rates, and seed priming with herbicide applications and manual weeding has been recommended for sustainable weed control in aerobic rice systems nih.gov. While herbicide-only treatments may be cost-effective in the short term, integrated approaches that include cultural and mechanical methods, alongside judicious herbicide use with rotation and mixtures, are essential for the long-term management of herbicide resistance and the sustainability of agricultural production systems arccjournals.comnih.gov.

Environmental Fate and Behavior of Bispyribac

Degradation Pathways of Bispyribac

Herbicide degradation in the environment occurs through both biotic (microbial) and abiotic (hydrolysis, photolysis, oxidation) processes. mdpi.com

Hydrolysis and Photolysis in Aqueous Medium

This compound sodium has been studied for its stability in sterile aqueous solutions. apvma.gov.au While it is considered photochemically persistent in pure water and does not readily undergo direct photolysis due to limited absorption of incident sunlight, sensitized photolysis can occur in the presence of organic matter and inorganic substances found in natural waters. cabidigitallibrary.org These substances can generate active chemical species that react with this compound sodium, leading to its transformation into degradation products. cabidigitallibrary.org

Studies have shown that the photolysis of this compound sodium in aqueous media follows first-order reaction kinetics. tandfonline.comtandfonline.com The rate of degradation can be influenced by the source of irradiation (UV vs. sunlight), the type of water (distilled, pond, irrigation), and the presence of sensitizers like TiO2 and KNO3. tandfonline.comtandfonline.comresearchgate.net

pH Dependence of Degradation

Hydrolysis of this compound sodium in sterile aquatic systems at 25ºC has been observed to be pH-dependent. apvma.gov.au Maximum degradation via hydrolysis was noted in a pH 5 buffer system, with a DT50 value of 88 days. apvma.gov.au In contrast, very slow hydrolytic degradation was observed at pH 7 and pH 9, with DT50 values exceeding 476 days. apvma.gov.au This indicates that this compound sodium is more susceptible to hydrolysis under acidic conditions than under neutral or alkaline conditions. apvma.gov.au

Table 1: Hydrolysis Half-Lives (DT50) of this compound Sodium at Different pH Levels

| pH | Temperature (°C) | Hydrolysis DT50 (days) | Citation |

| 5 | 25 | 88 | apvma.gov.au |

| 7 | 25 | ≥476 | apvma.gov.au |

| 9 | 25 | ≥476 | apvma.gov.au |

Photometabolite Identification and Characterization

Photodegradation of this compound sodium can proceed through various pathways, including hydrolysis, hydrolytic cleavage, O-dealkylation, decarboxylation, dehydroxylation, O-alkylation, and hydroxylation. tandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.gov

Several photometabolites of this compound sodium have been identified. In studies using UV irradiation and TiO2 as a sensitizer, five photometabolites (M1-M5) were isolated and characterized using spectral data. tandfonline.comtandfonline.comresearchgate.net Additionally, six other photometabolites (M6-M11) have been identified from different irradiation systems based on Micromass analysis. tandfonline.comnih.gov

Table 2: Identified Photometabolites of this compound Sodium

| Metabolite | Proposed Structure/Description | Citation |

| M1 | Phenol | tandfonline.comtandfonline.comnih.gov |

| M2 | 2,6-Dihydroxy benzoic acid | tandfonline.comtandfonline.comnih.gov |

| M3 | 2,6-bis [(4,6-dimethoxypyrimidin-2yl) oxy] benzoic acid | tandfonline.comtandfonline.comnih.gov |

| M4 | 2-(3-Hydroxy-phenoxy)-pyrimidine-4, 6-diol | tandfonline.comtandfonline.comnih.gov |

| M5 | 2,4-Dihydroxy-3, 5-dimethoxy-6-(4-methoxy pyrimidine-2-yloxy)-benzoic acid | tandfonline.comtandfonline.comnih.gov |

| M6 | 2-(4, 6-Dimethoxy-pyrimidin-2-yloxy)-6-hydroxy-benzoic acid | tandfonline.comnih.gov |

| M7 | 2-Hydroxy-6-(4-hydroxy-6-methoxy-pyrimidin-2-yloxy)-benzoic acid | tandfonline.comnih.gov |

| M8 | 4, 6-Dimethoxy-pyrimidin-2-ol | tandfonline.comnih.gov |

| M9 | 6-Methoxy-pyrimidine-2, 4-diol | tandfonline.comnih.gov |

| M10 | 2-Hydroxy-6-(pyrimidin-2-yloxy)-benzoic acid | tandfonline.comnih.gov |

| M11 | 2, 4, 6-Trimethoxy-pyrimidine | tandfonline.comnih.gov |

Microbial Metabolism in Soil and Aquatic Systems

Microbial metabolism is a primary degradation pathway for this compound sodium in both soil and aquatic environments. wi.govufl.edu The rate of microbial degradation can be influenced by environmental conditions. frontiersin.orgmdpi.com

Aerobic Soil Metabolism

This compound sodium dissipates readily under aerobic soil conditions. apvma.gov.au Studies have reported half-lives ranging from 14.1 to 20.7 days in soils over a 30-day period. apvma.gov.au Another study indicated a half-life of 18.6-19.1 days in one soil type. apvma.gov.au Mineralization to 14CO2 can account for up to 57% of the applied this compound sodium. apvma.gov.au A significant portion of applied radioactivity (15-30%) can remain soil-bound. apvma.gov.au Identified degradates in aerobic soil metabolism include Me2BA, Na-BX-180, DesMe 2023, MeBA, DesMe 180, and 14CO2. apvma.gov.au Some degradates, such as 2,6-DBA and 2,6-MDB, were found to be strongly bound and only extractable under harsh conditions. apvma.gov.au While initial herbicide treatments can lead to a decrease in microbial counts, populations can recover and even exceed initial levels as the herbicide degrades. researchgate.net

Table 3: Aerobic Soil Metabolism Half-Lives of this compound Sodium

| Soil Conditions | Half-life (days) | Citation |

| Aerobic soil | 14.1 - 20.7 | apvma.gov.au |

| Aerobic soil | 18.6 - 19.1 | apvma.gov.au |

Anaerobic Aquatic Metabolism

This compound sodium is broken down by microbes in anaerobic environments. wi.gov Reported half-lives in anaerobic aquatic systems range from 88 to 109 days. wi.gov The persistence of this compound sodium can be moderate to high in submerged soils. researchgate.net

Table 4: Anaerobic Aquatic Metabolism Half-Lives of this compound Sodium

| Aquatic Conditions | Half-life (days) | Citation |

| Anaerobic aquatic | 88 - 109 | wi.gov |

Adsorption and Desorption in Soil Systems

Adsorption and desorption are key processes that govern the mobility and availability of this compound in soil. Studies have shown that this compound is generally poorly adsorbed in soils researchgate.netnih.gov. The adsorption-desorption behavior can be described by models such as the Freundlich equation researchgate.nettandfonline.com. The Freundlich adsorption coefficient (Kf) values for This compound-sodium (B1667525) have been reported to range between 0.37 and 0.87 in different Indian soil types researchgate.netnih.gov. Desorption of sorbed this compound can be high, with studies indicating up to 87.31% desorption in various soils, suggesting weak adsorptive forces researchgate.netnih.govtandfonline.com.

Influence of Soil Physicochemical Properties (e.g., pH, Organic Carbon, Clay Content)

Soil physicochemical properties significantly influence the adsorption and desorption of this compound. Research indicates a positive correlation between this compound adsorption and soil pH and clay content researchgate.netnih.govtandfonline.com. Conversely, organic matter has been shown to have a negative impact or no significant correlation with this compound adsorption in some studies, although other research suggests a positive correlation with total organic carbon (TOC) researchgate.netnih.govtandfonline.comasianpubs.orgresearchgate.netebi.ac.uk. For instance, one study found that pH and TOC together accounted for 93% of the variation in this compound-sodium adsorption capacity mdpi.comebi.ac.uk. The cationic nature of this compound-sodium in soil solution can also influence its sorption asianpubs.org.

Biochar Amendments and Their Effects on Sorption

The addition of biochar amendments to soil can alter the sorption behavior of this compound. Studies have shown that biochar amendments can increase the adsorption capacity of this compound-sodium mdpi.comegranth.ac.in. The extent of this increased adsorption can be related to the surface area of the biochar egranth.ac.in. Desorption of this compound-sodium has been observed to decrease in soils amended with rice straw biochars compared to unamended soils egranth.ac.in. The effects of biochar on sorption can vary depending on the type and application rate of the amendment, as well as whether the biochar is fresh or aged egranth.ac.innih.gov. For example, fresh biochar amendment initially decreased this compound-sodium sorption in some cases, while aged biochar increased it in others nih.gov.

Persistence and Dissipation in Various Environmental Compartments

This compound undergoes dissipation in the environment through various processes. Its persistence is often evaluated by determining its half-life in different environmental compartments.

Half-life Determination in Soil and Water

The half-life (DT50) of this compound-sodium in soil can vary depending on conditions. Studies have reported half-lives ranging from less than 10 days to over 80 days cabidigitallibrary.orgneptjournal.commdpi.comnih.gov. For instance, half-lives of 15.92, 10.17, and 10.87 days were observed in soil at different application rates in one study cabidigitallibrary.org. Another study reported half-lives in the range of 9.02 to 26.91 days in non-sterilized paddy soils cabidigitallibrary.org. Under anaerobic flooded paddy soil conditions, this compound-sodium can be moderately to highly persistent neptjournal.com. In water, the half-lives of this compound-sodium have been reported to be in the range of 1.4-5.6 days in rice cropping systems nih.gov. Aqueous photolysis at pH 7 showed a DT50 of 42 days herts.ac.uk.

Here is a table summarizing some reported half-life values:

| Environmental Compartment | Conditions | Half-life (DT50) | Source |

| Soil | Various application rates | 10.17 - 15.92 days | cabidigitallibrary.org |

| Soil | Non-sterilized paddy soils | 9.02 - 26.91 days | cabidigitallibrary.org |

| Soil | Non-sterilized soil | 7.6 - 10.3 days | cabidigitallibrary.org |

| Soil | Sterilized soil | 43.3 - 61.9 days | cabidigitallibrary.org |

| Soil | Aridisols (various) | 12.79 - 27.32 days | ebi.ac.uk |

| Soil | Submerged conditions | 21.41 - 40.96 days | ebi.ac.uk |

| Soil | Field capacity | 12.79 - 27.32 days | ebi.ac.uk |

| Soil | Unamended soil | 23.13 - 28.60 days | egranth.ac.in |

| Soil | Biochar amended soil | 7.55 - 18.44 days | egranth.ac.in |

| Water | Rice cropping system | 1.4 - 5.6 days | nih.gov |

| Water | pH 7 (Aqueous photolysis) | 42 days | herts.ac.uk |

| Water | Mediterranean rice ecosystem | up to 86.4 days | mdpi.com |

This compound-sodium dissipation in soil often follows first-order kinetics cabidigitallibrary.orgneptjournal.com.

Factors Influencing Dissipation (e.g., Irrigation, Tillage)

Agricultural management practices such as irrigation and tillage can influence the dissipation of this compound. Studies in rice ecosystems have shown that different management conditions affect the dissipation of this compound-sodium mdpi.com. For instance, persistence was found to be greater under sprinkler irrigation compared to flooding conditions mdpi.com. Dissipation can be faster under anaerobic conditions compared to aerobic conditions mdpi.com. The addition of organic amendments like biochar can also affect dissipation rates, with some studies indicating enhanced dissipation in amended soils ebi.ac.ukegranth.ac.in.

Leaching Potential and Water Contamination Risk

This compound has a potential for leaching and contributing to water contamination mdpi.comasianpubs.orgembrapa.br. Its high water solubility and relatively low octanol/water partition coefficient contribute to its mobility mdpi.com. Leaching studies have indicated that this compound-sodium can be lost from soil under simulated rainfall researchgate.netnih.gov. The leaching potential can be influenced by soil properties and management practices. For example, higher leaching losses were observed under sprinkler irrigation, especially with tillage mdpi.com. However, the use of amendments like compost or biochar can help to reduce this compound leaching losses by increasing adsorption capacity and irreversibility mdpi.comnih.govunex.esacs.org. Despite a relatively modest organic carbon normalized sorption coefficient (Koc), the potential for this compound-sodium to leach into groundwater or be transported with runoff is considered to be of minimal environmental concern in some assessments, although it has been detected in water samples in rice production areas at concentrations above permitted levels mdpi.comunex.esepa.gov. This suggests a potential risk of water contamination mdpi.comunex.es.

Analytical Methodologies for Bispyribac Research

Extraction and Cleanup Procedures for Complex Matrices

Analyzing bispyribac in complex matrices such as rice, soil, and water requires effective extraction and cleanup procedures to isolate the compound from interfering substances. Various approaches have been developed and applied for this purpose.

Solid phase extraction (SPE) is a common technique used for the extraction and cleanup of this compound from different samples, including water scielo.brepa.govmdpi.com. Liquid-liquid partition has also been reported as an effective method for extracting This compound-sodium (B1667525) residues from samples like water, soil, and rice plant tissues epa.govresearchgate.net. In one method, samples were extracted with a 4% NaHCO₃ water solution, followed by partitioning with petroleum ether and dichloromethane. The aqueous phase was then acidified and re-extracted with ethyl acetate (B1210297) epa.gov.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is frequently employed as a sample pretreatment technique due to its simplicity, speed, and low cost researchgate.net. While the original QuEChERS method is effective for many analytes, modifications have been introduced to enhance its performance for difficult analytes in various complex matrices researchgate.netunito.it. These modifications can include adjustments to the extraction solvent, the addition of water to low-moisture samples like soil before extraction, and alterations or elimination of the cleanup step unito.iteurl-pesticides.eu. Ultrasonic-assisted extraction can also be incorporated to improve recovery unito.it. During extraction, parameters such as temperature and pH must be controlled if they influence extraction efficiency, analyte stability, or solvent volume eurl-pesticides.eu.

Effective extraction and cleanup procedures are essential for achieving good recoveries and minimizing matrix effects in subsequent analytical steps scielo.brresearchgate.net. For instance, liquid-liquid partition and anion exchange solid phase procedures have been shown to provide effective extraction and cleanup for this compound-sodium analysis in rice researchgate.net.

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the separation, detection, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD)

HPLC coupled with a diode array detector (DAD) is a reported analytical method for the determination of this compound researchgate.netmdpi.comresearchgate.netpeerjournals.net. This technique has been successfully applied for analyzing this compound-sodium residues in various matrices, including surface water and rice scielo.brresearchgate.netpeerjournals.net.

A validated HPLC-DAD method for this compound-sodium in surface water involved solid phase extraction followed by chromatographic quantification. This method demonstrated good sensitivity and allowed for analysis within a relatively short time frame scielo.br. Typical chromatographic conditions for this compound analysis by HPLC include using a C18 column and a mobile phase such as methanol (B129727) and water, often with additives like phosphoric acid epa.govpeerjournals.net. UV detection is commonly performed at a wavelength around 250 nm epa.gov.

HPLC methods have been validated for parameters such as linearity, detection limits, and accuracy scielo.brresearchgate.net. For example, an HPLC method for this compound-sodium residues in water, soil, and rice tissues reported average recoveries ranging from 81.02% to 95.54% and a coefficient of variation between 3.89% and 8.66% epa.gov. The minimum detectable limits were reported as 0.002 mg L⁻¹ in water and 0.01 mg kg⁻¹ in soil and rice tissues epa.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) techniques, including LC-tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), offer high sensitivity and selectivity for this compound analysis, especially in complex samples researchgate.netmdpi.compeerjournals.netmdpi.comresearchgate.net. LC-MS is often used to confirm the presence of this compound residues researchgate.netpeerjournals.net.

UHPLC-QTOF-MS is a powerful tool for the simultaneous analysis of multiple pesticide residues, including this compound, in various crops. mdpi.comresearchgate.net. This technique allows for accurate mass measurements and can provide information at both the MS¹ and MS² levels, aiding in compound identification mdpi.comresearchgate.net. Electrospray ionization (ESI) is a common ionization source used in LC-MS analyses of this compound mdpi.comnih.govmdpi.com.

LC-QTOF-MS systems can operate in different acquisition modes, such as All Ions MS/MS, which fragments all ions, and Auto MS/MS, which targets specific ions for fragmentation eurl-pesticides.eu. Accurate mass data and fragment ion information obtained from QTOF-MS are highly valuable for reliable identification of compounds, particularly at trace levels in complex matrices nih.gov.

Studies using UHPLC-QTOF-MS for multiresidue analysis have demonstrated good linearity and satisfactory recovery rates for a wide range of pesticides in different crop matrices mdpi.comresearchgate.net.

Potentiometric Methods for this compound Assessment

Potentiometric methods offer an alternative approach for the assessment of this compound. These methods typically involve the use of ion-selective electrodes (ISEs).

Validated potentiometric methods have been developed for the assessment of this compound herbicide in various samples, including commercial formulations, rice, and agricultural wastewater mdpi.comresearchgate.net. These methods often utilize polymeric membrane sensors, such as those based on poly(vinyl chloride) (PVC) plasticized with compounds like o-nitrophenyloctyl ether (o-NPOE) and incorporating ion exchangers like tridodecyl methyl ammonium (B1175870) chloride (TDMAC) as the recognition material mdpi.comresearchgate.netebi.ac.uk.

Potentiometric sensors for this compound have demonstrated Nernstian or near-Nernstian anionic responses over specific linear ranges and with low detection limits mdpi.comresearchgate.net. For instance, a TDMAC-based sensor in a static mode showed a linear range of 9.1 × 10⁻⁶ to 1.0 × 10⁻² M with a detection limit of 6.0 × 10⁻⁶ M in a phosphate (B84403) buffer solution mdpi.comresearchgate.net. These sensors can be applied in both conventional batch and flow-injection analysis systems mdpi.comresearchgate.net.

The results obtained from potentiometric methods for this compound assessment in real samples have shown good agreement with those obtained using liquid chromatographic methods mdpi.comresearchgate.net.

Validation and Quality Control in Analytical Methods

Method validation and quality control are fundamental aspects of chemical analysis to ensure the reliability, accuracy, and precision of the results obtained for this compound determination. Validation confirms that an analytical method is suitable for its intended purpose eurl-pesticides.eueurl-pesticides.eu.

Key parameters evaluated during method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (assessed through recovery studies), and precision (evaluated as repeatability and intermediate precision) scielo.brepa.govmdpi.comeurl-pesticides.euresearchgate.netpeerjournals.netmdpi.comresearchgate.net.

Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve. A high correlation coefficient (r²) indicates good linearity researchgate.netmdpi.comresearchgate.net. Recovery studies involve analyzing fortified blank samples to determine the percentage of the analyte that is recovered by the method. Acceptable recovery ranges are typically defined by regulatory guidelines scielo.breurl-pesticides.eumdpi.comresearchgate.net. Precision is evaluated by performing replicate analyses of samples to assess the variability of the results scielo.brresearchgate.netpeerjournals.net.

Matrix effects, which can influence the analytical signal, are an important consideration, especially in complex matrices. Matrix-matched calibration is often recommended to compensate for these effects eurl-pesticides.eumdpi.com.

Analytical methods for this compound are often validated according to international guidelines, such as those from the Collaborative International Pesticides Analytical Council (CIPAC) and SANTE documents eurl-pesticides.eupeerjournals.netmdpi.com. Method performance verification through ongoing analytical quality control is necessary during routine analysis to support the validity of the data eurl-pesticides.eueurl-pesticides.eu. This includes routine recovery determinations and participation in proficiency testing eurl-pesticides.eueurl-pesticides.eu.

Ecological and Non Target Organism Impacts of Bispyribac

Effects on Soil Microbial Communities and Enzyme Activities

Studies have investigated the effects of bispyribac-sodium (B1667525) on soil microbial communities and enzyme activities, particularly in paddy soils. Application of this compound sodium at recommended and double the recommended doses has been shown to significantly decrease soil microbial biomass carbon and the activities of key soil enzymes such as dehydrogenase, alkaline phosphatase, and urease from the 1st to the 30th day after application compared to untreated control soils. researchgate.netnih.govnih.govebi.ac.uk These treatments also led to a decrease in the populations of heterotrophic bacteria, actinomycetes, and fungi. researchgate.netnih.govnih.govebi.ac.uk

The impact on functional microbial diversity was also observed, with changes in the utilization of different carbon sources. researchgate.netnih.gov The average well color development (AWCD) values, indicative of the metabolic activity of the microbial community, were lower in treated soils compared to the control. researchgate.netnih.govebi.ac.uk The Shannon index, a measure of microbial diversity, was also lower in soils treated with this compound sodium. researchgate.netnih.govebi.ac.uk Principal component analysis (PCA) revealed distinct clustering of microbial communities based on the herbicide treatment. researchgate.netnih.gov

Biplot analysis and heatmaps suggested that carboxylic compounds and amino acids showed a positive response towards the recommended dose of this compound-treated soil, while phenolic compounds had a positive correlation with the double dose treatment. researchgate.netnih.gov PCA analysis indicated that oligotrophs were richer in soil treated with the recommended dose, whereas copiotrophs and asymbiotic nitrogen fixers were richer in the double dose treatment. nih.gov

However, some studies suggest that the impact on soil microflora and enzyme activity might not be adverse, implying the herbicide could be considered ecofriendly in certain contexts or when used in mixtures. amazonaws.com Another study reported that while herbicide treatments initially decreased microbial counts, the populations recovered and even exceeded initial counts after 60 days, with no significant changes in soil physico-chemical properties. researchgate.netijcmas.com The soil type and herbicide formulation are considered important factors influencing soil functions. nih.gov

Here is a summary of findings on the effects of this compound-sodium on soil microbial properties:

| Parameter | Effect of this compound-sodium (Recommended & Double Dose) (vs Control) | Duration of Effect (Observed) | References |

| Soil Microbial Biomass Carbon | Significantly decreased | 1st to 30th day | researchgate.netnih.govnih.govebi.ac.uk |

| Dehydrogenase Activity | Significantly decreased | 1st to 30th day | researchgate.netnih.govnih.govebi.ac.uk |

| Alkaline Phosphatase Activity | Significantly decreased | 1st to 30th day | researchgate.netnih.govnih.govebi.ac.uk |

| Urease Activity | Significantly decreased | 1st to 30th day | researchgate.netnih.govnih.govebi.ac.uk |

| Heterotrophic Bacteria | Decreased | Not specified (decreased) | researchgate.netnih.govnih.govebi.ac.uk |

| Actinomycetes | Decreased | Not specified (decreased) | researchgate.netnih.govnih.govebi.ac.uk |

| Fungi | Decreased | Not specified (decreased) | researchgate.netnih.govnih.govebi.ac.uk |

| Functional Microbial Diversity | Altered (Lower AWCD, Lower Shannon index) | Not specified | researchgate.netnih.govebi.ac.uk |

| Soil Physico-chemical Properties | No significant changes observed in some studies | Not specified | researchgate.net |

Impacts on Aquatic Organisms (e.g., Fish, Algae, Daphnia)

This compound-sodium is used in aquatic situations, and its toxicity to biodiversity is generally considered low to moderate. herts.ac.uk However, it is expected to adversely affect aquatic plants and some species of algae as it is a herbicide. publications.gc.ca

Low levels of toxicity have been reported for the algae Raphidocelis subcapitata and aquatic invertebrates such as Daphnia magna after 72 and 48 hours of exposure, respectively. researchgate.net Conversely, high acute toxicity has been observed in Lemna gibba. researchgate.net The aquatic formulation of this compound-sodium is considered practically non-toxic to freshwater fish and invertebrates in some assessments. wi.gov

Pesticides, including herbicides, can enter aquatic environments through various routes like drift, runoff, and leaching, potentially leading to physiological and biological alterations in aquatic species. mdpi.com The extent and nature of the impact depend on factors such as the type of pesticide, toxic dose, exposure period, and the species. mdpi.com

Biochemical Responses (e.g., Enzyme Alterations)

Exposure to this compound-sodium can induce biochemical responses in aquatic organisms. Studies on fish, such as Clarias gariepinus and Oreochromis niloticus (Nile tilapia), have shown alterations in enzyme activities. ekb.egnih.govresearchgate.net

In Clarias gariepinus, exposure to this compound-sodium caused significant changes in liver functions, indicated by altered levels of liver enzymes, including aspartate aminotransferase (ASAT), alanine (B10760859) aminotransferase (ALAT), and alkaline phosphatase (ALP). ekb.eg A significant increase in serum ASAT, ALAT, and ALP activities was observed in C. gariepinus treated with sublethal concentrations of this compound-sodium after 14 and 28 days. ekb.eg

In Oreochromis niloticus, exposure to this compound-sodium, both individually and in combination with other pesticides like ethoprophos, induced a significant increase in the levels of glutathione (B108866) S-transferase (GST). nih.gov Conversely, a notable decline in reduced glutathione (GSH), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) levels was observed. nih.gov These findings suggest the induction of oxidative stress. nih.gov Changes in enzymes like acetylcholinesterase (AChE), gamma-glutamyltransferase (GGT), and alkaline phosphatase (ALP) have also been assessed as potential biomarkers of pesticide effects in fish. researchgate.netresearchgate.net

Here is a summary of observed biochemical responses in aquatic organisms:

| Organism | Enzyme/Parameter | Observed Effect (Exposure to this compound-sodium) | References |

| Clarias gariepinus | Aspartate Aminotransferase (ASAT) | Significant increase | ekb.eg |

| Clarias gariepinus | Alanine Aminotransferase (ALAT) | Significant increase | ekb.eg |

| Clarias gariepinus | Alkaline Phosphatase (ALP) | Significant increase | ekb.eg |

| Oreochromis niloticus | Glutathione S-transferase (GST) | Significant increase | nih.gov |

| Oreochromis niloticus | Reduced Glutathione (GSH) | Notable decline | nih.gov |

| Oreochromis niloticus | Superoxide Dismutase (SOD) | Notable decline | nih.gov |

| Oreochromis niloticus | Catalase (CAT) | Notable decline | nih.gov |

| Oreochromis niloticus | Glutathione Peroxidase (GPx) | Notable decline | nih.gov |